2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole
Overview
Description
“2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole” is a compound that belongs to the class of imidazoles . Imidazoles are a class of organic compounds that contain a five-membered ring with two non-adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of imidazole derivatives often involves multicomponent reactions. For instance, a practical method for the synthesis of trisubstituted imidazoles involves a copper-catalyzed multicomponent reaction . Another method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate . The specific synthesis process for “this compound” would depend on the starting materials and the specific conditions used .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of an imidazole ring, a phenyl ring, and a chlorophenyl ring . The exact arrangement of these rings and the presence of any additional functional groups would depend on the specific synthesis process used .
Chemical Reactions Analysis
Imidazole derivatives, including “this compound”, can undergo a variety of chemical reactions. These reactions often involve the functionalization of the imidazole ring, which can be achieved through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “this compound” would depend on its molecular structure and the presence of any additional functional groups .
Scientific Research Applications
Corrosion Inhibition
2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole derivatives have been investigated for their corrosion inhibiting properties. Studies on mild steel in HCl solution using benzimidazole derivatives, including chloride substituted variants, demonstrate significant anti-corrosion capabilities. These compounds showed up to 93% inhibition effectiveness and functioned as mixed-type inhibitors, preventing both anodic and cathodic reactions. The adsorption of these inhibitors on steel surfaces followed the Langmuir adsorption model, suggesting a combination of physical and chemical interaction mechanisms. Additionally, temperature and immersion time effects on these inhibitors were examined to assess their stability under various operating conditions (Chaouiki et al., 2020).
Antimicrobial Properties
Some derivatives of 2-(2-Chlorophenyl)-1H-benzo[d]imidazole have been synthesized and shown to possess antimicrobial properties. These compounds were tested for in vitro microbial activity against a range of gram-positive and gram-negative bacterial strains. Molecular docking studies were also conducted to understand their interaction with microbial targets (Journals Iosr et al., 2015).
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of new benzimidazole derivatives for various applications. This includes the synthesis of compounds like 2-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-1-yl)-N-(p-tolyl)acetamide, which have been studied for their effects on carbon steel in corrosive environments. Experimental and theoretical approaches, including spectroscopic methods and electrochemical techniques, have been utilized to understand the properties and potential applications of these compounds (Rouifi et al., 2020).
Structural Analysis
Studies have also been carried out to determine the molecular structure of related compounds, such as 1-[(2-chlorophenyl)diphenylmethyl]-1H-imidazole. These studies provide insight into the molecular conformation, which is essential for understanding the physical and chemical properties of these compounds. Such structural analyses are crucial for the development of new applications and for enhancing the effectiveness of existing ones (Song et al., 1998).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have been predicted to have anti-breast cancer properties . They are also known to modulate various targets, including microtubules, tyrosine and serine-threonine kinases, histone deacetylases, p53-Murine Double Minute 2 (MDM2) protein, poly (ADP-ribose) polymerase (PARP), G-quadraplexes, and other targets .
Mode of Action
For instance, they can inhibit the function of certain enzymes or proteins, thereby affecting the normal functioning of cells . The unique properties of imidazole structures, including high polarity and the ability to participate in hydrogen bonding and coordination chemistry, allow them to interact with a wide range of biomolecules .
Biochemical Pathways
For instance, they can interfere with the biosynthesis of ergosterol, a key component of fungal cell membranes . They can also modulate the activity of various enzymes and proteins involved in cellular processes .
Pharmacokinetics
Imidazole derivatives are known to have good pharmacokinetic properties due to their ionizable nature .
Result of Action
Imidazole derivatives are known to have a broad spectrum of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects .
Action Environment
Imidazole derivatives are known to be effective corrosion inhibitors in certain environments, suggesting that they may be stable and effective under a variety of conditions .
Safety and Hazards
Imidazole and its derivatives can pose various safety hazards. For instance, they may form combustible dust concentrations in air, be harmful if swallowed, cause severe skin burns and eye damage, and may damage the unborn child . The specific safety hazards associated with “2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole” would depend on its specific physical and chemical properties .
Future Directions
There is considerable interest in developing imidazole derivatives as potential anticancer agents . The unique properties of imidazole, including its ability to participate in hydrogen bonding and coordination chemistry, make it a promising scaffold for the development of new drugs . Future research will likely focus on exploring the therapeutic potential of imidazole derivatives, including “2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole”, and optimizing their pharmacokinetic properties .
Biochemical Analysis
Biochemical Properties
Imidazoles are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the imidazole derivative.
Cellular Effects
For instance, some imidazole derivatives have been found to decrease cell viability in hepatocellular carcinoma cell lines in a dose and time-dependent manner .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that imidazole derivatives can be synthesized in excellent yields, suggesting that they may have good stability .
Dosage Effects in Animal Models
Some imidazole derivatives have been shown to have significant effects in animal models .
Metabolic Pathways
Imidazoles are known to interact with various enzymes and cofactors .
Transport and Distribution
Imidazole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Imidazole derivatives are known to be localized in various subcellular compartments .
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-phenylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2/c20-16-11-5-4-10-15(16)19-21-17-12-6-7-13-18(17)22(19)14-8-2-1-3-9-14/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYCCVCIEXDYLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=CC=C4Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481223 | |
Record name | 2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57492-47-4 | |
Record name | 2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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